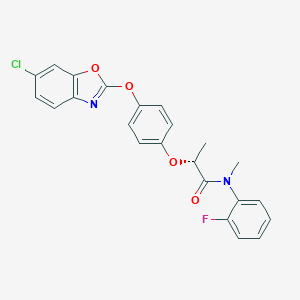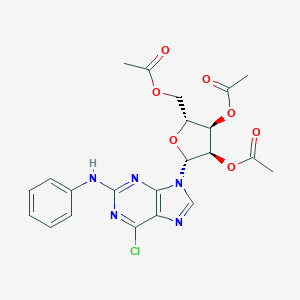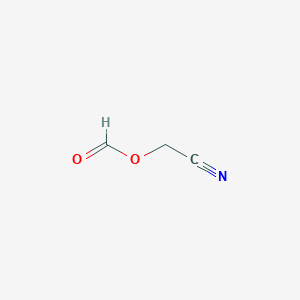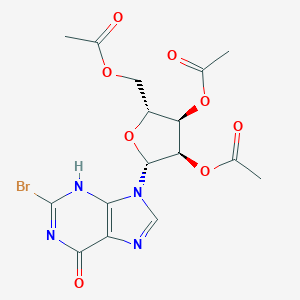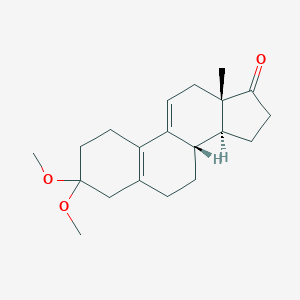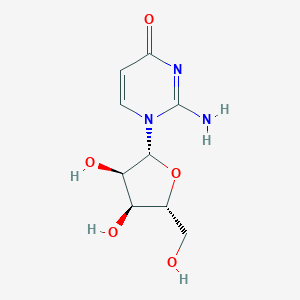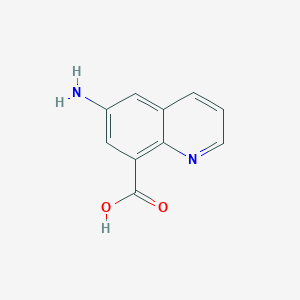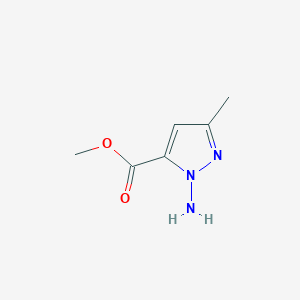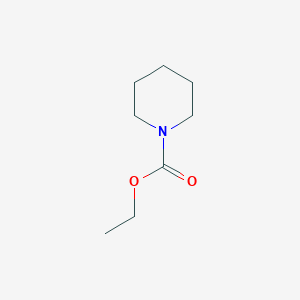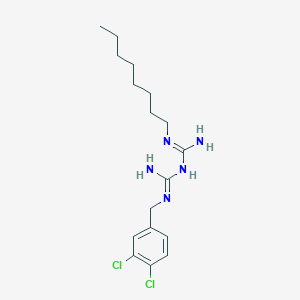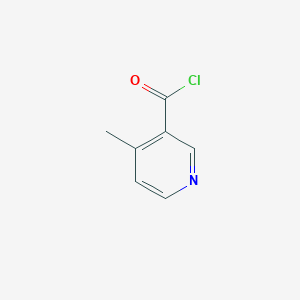
4-Methylnicotinoyl chloride
Vue d'ensemble
Description
4-Methylnicotinoyl chloride is a chemical compound that is related to the family of nicotinic acid derivatives. It is an intermediate that can be used in the synthesis of various organic molecules, including pharmaceuticals and coenzyme inhibitors. The compound is characterized by the presence of a chloride group attached to the nicotinic acid structure, which is modified by the addition of a methyl group at the 4-position of the pyridine ring.
Synthesis Analysis
The synthesis of derivatives of 4-methylnicotinoyl chloride has been explored in several studies. For instance, the synthesis of 4-methylnicotinamide adenine dinucleotide, a modified coenzyme, from a related pyridinium chloride derivative is described, highlighting its potential as a cofactor in metabolic processes related to neoplastic cells . Another study focuses on the synthesis of 1-(4-Methylphenyl) ethylnicotinate, which involves the reduction of 4-methyl acetophenone to 1-(4-Methylphenyl) ethanol, followed by the preparation of nicotinoyl chloride from nicotinic acid, and subsequent reaction to form the final product . Additionally, the synthesis of 5-substituted derivatives of 4-methylnicotinonitrile is reported, using 4-methyl-5-vinylnicotinonitrile as a starting material and employing methods such as ozonization-reduction, chlorination, and Wittig-reaction .
Molecular Structure Analysis
The molecular structure of 4-methylnicotinoyl chloride derivatives can be characterized using various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques confirm the identity and purity of the synthesized compounds and provide detailed information about the molecular framework, including the position of the methyl group and the presence of other substituents on the pyridine ring .
Chemical Reactions Analysis
4-Methylnicotinoyl chloride and its derivatives participate in a variety of chemical reactions. For example, the modified coenzyme 4-methylnicotinamide adenine dinucleotide is capable of undergoing chemical 1,4-reduction and can bind to specific enzymes, acting as a competitive inhibitor to nicotinamide adenine dinucleotide in certain biochemical pathways . The synthesis of 1-(4-Methylphenyl) ethylnicotinate demonstrates the reactivity of nicotinoyl chloride in esterification reactions . The creation of 5-substituted derivatives of 4-methylnicotinonitrile showcases the compound's versatility in reactions such as ozonization and Wittig-reaction, which are useful in the synthesis of pyridine-type alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylnicotinoyl chloride derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in chemical synthesis and pharmaceutical development. The high purity of the synthesized compounds, as well as their yields, are critical for their practical use in further chemical transformations and biological studies .
Applications De Recherche Scientifique
Chemical Structure and Spectroscopy Studies : The structural properties of related compounds to 4-Methylnicotinoyl chloride have been analyzed using various techniques like X-ray diffraction, FTIR, Raman, 1 H and 13 C NMR spectra. These studies help in understanding the molecular interactions and structural characteristics of these compounds (Szafran, Koput, Dega-Szafran, & Katrusiak, 2006).
Synthesis of Novel Compounds : Research has shown the synthesis of new chemical entities using 4-Methylnicotinoyl chloride, such as methyl 4-isonicotinamidobenzoate. This demonstrates its role as a precursor in organic synthesis (Zhang & Zhao, 2010).
Potential in Biochemistry and Pharmacology : 4-Methylnicotinoyl chloride has been used in the synthesis of modified coenzymes, showcasing its potential applications in biochemical and pharmacological research (Jarman & Searle, 1972).
Pest Management Research : Methyl isonicotinate, a derivative of 4-Methylnicotinoyl chloride, has been investigated for its application in pest management. It's studied for its behavioral impact on thrips, a common pest, in agriculture (Teulon et al., 2017).
Environmental Impact Studies : The environmental presence and impact of related organotin compounds, including derivatives of 4-Methylnicotinoyl chloride, have been studied. This research is crucial in understanding the environmental distribution and potential risks of these chemicals (Mersiowsky, Brandsch, & Ejlertsson, 2001).
Fluorescence Studies in Proteins : Research has been conducted on compounds like N‘‐methylnicotinamide chloride to understand the quenching of fluorescence in proteins, which is significant for biochemical and molecular biology studies (Holmes & Robbins, 1974).
Chemical Synthesis Optimization : Studies have focused on improving the synthesis process of derivatives of 4-Methylnicotinoyl chloride, highlighting the compound's significance in chemical manufacturing and research (Chunxin, 2009).
Cytotoxicity and DNA Studies : Research on derivatives of 4-Methylnicotinoyl chloride has explored their cytotoxicity and DNA topoisomerase inhibitory activity, contributing to the understanding of their potential therapeutic applications (Li et al., 2004).
Microbial Metabolism Studies : Studies on microbial metabolism of similar compounds to 4-Methylnicotinoyl chloride have been conducted, providing insights into environmental and biological processes of these chemicals (Wright & Cain, 1969).
Propriétés
IUPAC Name |
4-methylpyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQJZTXYHZLWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625337 | |
| Record name | 4-Methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-3-carbonyl chloride | |
CAS RN |
155136-54-2 | |
| Record name | 4-Methylpyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



